(5-Bromo-2-nitrophenyl)methanol: A Trifunctional Building Block for Advanced Organic Synthesis
(5-Bromo-2-nitrophenyl)methanol: A Trifunctional Building Block for Advanced Organic Synthesis
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract: (5-Bromo-2-nitrophenyl)methanol is a strategically important synthetic intermediate, distinguished by the presence of three distinct and orthogonally reactive functional groups: a primary benzylic alcohol, an electron-withdrawing nitro group, and a versatile aryl bromide. This unique arrangement allows for a highly controlled, stepwise functionalization, making it an invaluable building block in the synthesis of complex molecules, particularly within the fields of medicinal chemistry and materials science. This guide provides a comprehensive overview of its chemical properties, a reliable synthetic protocol, an in-depth analysis of its chemical reactivity at each functional site, and its applications as a key intermediate in drug discovery.
Physicochemical and Spectroscopic Profile
(5-Bromo-2-nitrophenyl)methanol is typically a solid at room temperature.[1] Its structural features—a sterically accessible alcohol, an electrophilic aromatic ring modulated by the nitro group, and a bromine atom amenable to cross-coupling—define its synthetic utility.
Table 1: Core Physicochemical and Spectroscopic Data
| Property | Value | Source |
|---|---|---|
| IUPAC Name | (5-Bromo-2-nitrophenyl)methanol | [1] |
| CAS Number | 1241894-37-0 | [1] |
| Molecular Formula | C₇H₆BrNO₃ | [2] |
| Molecular Weight | 232.03 g/mol | [3] |
| Appearance | Solid | [1] |
| Storage | Sealed in dry, room temperature | [1] |
| Predicted ¹H NMR | δ ~7.8-8.2 (m, 2H, Ar-H), δ ~7.5-7.7 (m, 1H, Ar-H), δ ~4.8 (s, 2H, -CH₂OH), δ ~2.5-3.5 (br s, 1H, -OH) | Predicted |
| Predicted ¹³C NMR | δ ~148-150 (C-NO₂), δ ~138-142 (C-CH₂OH), δ ~130-135 (Ar-CH), δ ~125-130 (Ar-CH), δ ~120-125 (C-Br), δ ~118-122 (Ar-CH), δ ~60-65 (-CH₂OH) | Predicted |
Synthesis and Purification
The most direct and reliable synthesis of (5-Bromo-2-nitrophenyl)methanol involves the chemoselective reduction of the corresponding aldehyde, 5-bromo-2-nitrobenzaldehyde. Sodium borohydride (NaBH₄) is the reagent of choice for this transformation due to its mild nature and excellent selectivity for aldehydes and ketones over nitro groups and aryl halides.[4][5]
Causality of Experimental Design
The choice of NaBH₄ is critical. A more powerful reducing agent like lithium aluminum hydride (LiAlH₄) would likely reduce the nitro group in addition to the aldehyde, leading to undesired byproducts.[6] The use of an alcoholic solvent like ethanol or methanol is standard for NaBH₄ reductions as it is sufficiently polar to dissolve the reagents and also serves as a proton source during the workup phase.[7]
Detailed Experimental Protocol: Synthesis
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 5-bromo-2-nitrobenzaldehyde (1.0 eq., e.g., 2.30 g, 10 mmol).
-
Dissolution: Add absolute ethanol (30-40 mL) and stir at room temperature until the aldehyde is fully dissolved.
-
Reagent Addition: Cool the solution to 0 °C using an ice-water bath. Slowly add sodium borohydride (NaBH₄) (1.2 eq., e.g., 0.45 g, 12 mmol) portion-wise over 15 minutes. Caution: Hydrogen gas evolution may occur.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using 3:1 Hexane:Ethyl Acetate as eluent) until the starting aldehyde spot is completely consumed.
-
Quenching and Work-up: Cool the flask back to 0 °C and slowly quench the reaction by the dropwise addition of 1M hydrochloric acid (HCl) until the pH is ~6-7 and gas evolution ceases.
-
Extraction: Remove the ethanol under reduced pressure using a rotary evaporator. Add deionized water (50 mL) and ethyl acetate (50 mL) to the residue. Transfer to a separatory funnel, shake, and separate the layers. Extract the aqueous layer two more times with ethyl acetate (2 x 25 mL).
-
Washing and Drying: Combine the organic layers and wash with brine (saturated NaCl solution, 1 x 50 mL). Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to afford pure (5-Bromo-2-nitrophenyl)methanol.
Visualization: Synthesis Workflow
Caption: Workflow for the synthesis of (5-Bromo-2-nitrophenyl)methanol.
Chemical Reactivity and Synthetic Utility
The synthetic power of (5-Bromo-2-nitrophenyl)methanol lies in the differential reactivity of its three functional groups. This allows for selective transformations at one site while leaving the others intact, providing a robust platform for building molecular complexity.
Reaction I: Oxidation of the Benzylic Alcohol
The primary alcohol can be selectively oxidized back to the aldehyde or further to a carboxylic acid, depending on the chosen oxidant. This transformation is fundamental for introducing carbonyl functionality.
-
To Aldehyde: Reagents like Pyridinium Chlorochromate (PCC) or Dess-Martin Periodinane (DMP) in an anhydrous solvent like dichloromethane (DCM) provide a clean and high-yielding conversion to 5-bromo-2-nitrobenzaldehyde. TEMPO-catalyzed oxidations are also a green and efficient alternative.[8]
-
To Carboxylic Acid: Stronger oxidizing agents, such as potassium permanganate (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid), will oxidize the alcohol directly to 5-bromo-2-nitrobenzoic acid.
Caption: Oxidation pathways of the benzylic alcohol functional group.
Reaction II: Reduction of the Nitro Group
The nitro group is a powerful electron-withdrawing group and a precursor to the synthetically versatile aniline. It can be selectively reduced without affecting the bromide or the benzylic alcohol.
-
Expert Insight: While catalytic hydrogenation (e.g., H₂, Pd/C) is a common method for nitro reduction, it carries a significant risk of dehalogenation (reductive removal of the bromine atom).[9] Therefore, metal-acid systems are often preferred for substrates containing aryl bromides.
-
Trusted Protocol: A reliable method is the use of tin(II) chloride (SnCl₂) in a solvent like ethanol or ethyl acetate, or the use of iron powder (Fe) in the presence of an acid source like ammonium chloride (NH₄Cl) or acetic acid.[10] These conditions are highly chemoselective for the nitro group.
Caption: Chemoselective reduction of the nitro group to an aniline.
Reaction III: C-C Bond Formation via the Aryl Bromide
The aryl bromide is a key handle for constructing carbon-carbon or carbon-heteroatom bonds, most notably through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is a premier example, allowing for the formation of biaryl structures.[11][12]
-
Mechanistic Principle: The reaction proceeds through a well-established catalytic cycle involving three main steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond.
-
Transmetalation: The organic group from an organoboron reagent (e.g., a boronic acid) is transferred to the palladium center.
-
Reductive Elimination: The two organic fragments couple, forming the new C-C bond and regenerating the Pd(0) catalyst.[13]
-
-
Typical Conditions: The reaction generally requires a palladium source (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂), a base (e.g., K₂CO₃, Cs₂CO₃), and a boronic acid or ester coupling partner in a suitable solvent system (e.g., DME/water or Toluene/water).[14]
Caption: Suzuki-Miyaura cross-coupling of the aryl bromide.
Applications in Medicinal Chemistry and Drug Discovery
The true value of (5-Bromo-2-nitrophenyl)methanol is realized in multi-step synthetic campaigns where each functional group is addressed in a planned sequence. This "synthetic strategy" approach is crucial in drug discovery for rapidly generating analogues and building Structure-Activity Relationships (SAR).
Example Synthetic Strategy:
-
Step 1 (Scaffold Building): Utilize the aryl bromide in a Suzuki coupling to install a desired aryl or heteroaryl group, forming the core scaffold of a target molecule.[12]
-
Step 2 (Pharmacophore Introduction): Reduce the nitro group to an aniline. This newly formed amine can then be acylated, alkylated, or used to construct a heterocyclic ring (e.g., a quinoline or benzimidazole), which often serves as a key pharmacophore.
-
Step 3 (Solubility/Linker Modification): The primary alcohol can be functionalized last. It can be converted into an ether or ester to modulate solubility and pharmacokinetic properties, or it can be used as a point of attachment for a linker in applications like PROTACs or antibody-drug conjugates.
This strategic functionalization makes it an ideal starting material for libraries of compounds targeting a wide range of biological targets, such as protein kinases, where substituted biaryl aniline cores are common motifs.
Safety, Handling, and Storage
As with all laboratory chemicals, (5-Bromo-2-nitrophenyl)methanol should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, in a well-ventilated fume hood.
-
GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]
-
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[1]
-
Storage: The compound should be stored in a tightly sealed container in a dry, cool place away from incompatible materials.[1]
Conclusion
(5-Bromo-2-nitrophenyl)methanol is a highly valuable and versatile building block for advanced organic synthesis. The orthogonal reactivity of its alcohol, nitro, and bromide functionalities provides chemists with a powerful tool for the controlled and strategic construction of complex molecular architectures. Its proven utility in fundamental transformations like oxidation, reduction, and palladium-catalyzed cross-coupling solidifies its role as a key intermediate for accelerating research and development, particularly in the demanding arena of modern drug discovery.
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